molecular formula C13H11N3 B1294218 9-Hydrazinoacridine CAS No. 3407-93-0

9-Hydrazinoacridine

Cat. No. B1294218
CAS RN: 3407-93-0
M. Wt: 209.25 g/mol
InChI Key: SVANEUDZNISLJD-UHFFFAOYSA-N
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Description

9-Hydrazinoacridine is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its potential in the development of chemotherapeutic agents and has been the subject of research for its antibacterial and antifungal properties. The compound has been modified to create a range of derivatives with varying biological activities, including antitumor actions .

Synthesis Analysis

The synthesis of this compound derivatives has been explored through conventional and microwave-assisted methods. In one study, carbazole reacted with chloroacetyl chloride to yield N9-(chloroacetyl)-carbazole, which upon treatment with hydrazine hydrate produced N9-(hydrazinoacetyl)-carbazole. Further condensation with aromatic aldehydes and cycloaddition with chloroacetyl chloride in the presence of triethylamine led to the formation of N9-[hydrazinoacetyl-(2-oxo-3-chloro-4-substituted aryl azetidine)]-carbazoles. These reactions were characterized by microanalytical data and spectroscopic techniques .

Another study focused on the synthesis of 29 hydrazones, amido, and imido-type compounds of this compound. The 9-acylhydrazinoacridines were obtained by condensation of acylating agents with this compound under suitable conditions. This research highlighted the potential of these compounds in tumor chemotherapy, with some derivatives showing effectiveness against mouse S_(180) and hepatoma in mice .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of the acridine core, which is modified by the addition of hydrazinoacetyl groups. The structural characterization of these compounds is typically achieved through spectroscopic techniques, ensuring the correct identification of the synthesized molecules .

Chemical Reactions Analysis

The chemical reactivity of this compound involves its ability to undergo condensation reactions with various aldehydes and acylating agents to form a diverse array of derivatives. These reactions are crucial for the development of compounds with potential antibacterial, antifungal, and antitumor properties .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound derivatives are not detailed in the provided papers, such properties are generally determined by the nature of the substituents attached to the acridine core. These properties can influence the solubility, stability, and biological activity of the compounds. The synthesized products are typically screened for their antibacterial and antifungal activities, indicating their potential use in medical applications .

Safety and Hazards

9-Hydrazinoacridine is fatal if swallowed and toxic in contact with skin . It may cause skin irritation and respiratory tract irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

9-Hydrazinoacridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with DNA and RNA, potentially intercalating between base pairs and disrupting normal cellular processes. Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity. The compound’s hydrazine group allows it to participate in redox reactions, further contributing to its biochemical significance .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to induce apoptosis in cancer cells by activating specific signaling pathways and upregulating pro-apoptotic genes. Additionally, it can inhibit cell proliferation and disrupt the cell cycle, making it a potential candidate for anticancer therapies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA and RNA, causing structural changes that affect their function. Furthermore, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has also been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant toxic or adverse effects. Studies have shown that this compound can induce dose-dependent changes in cellular and physiological processes, including alterations in enzyme activity, gene expression, and metabolic pathways. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with various binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and RNA, or to the mitochondria, where it can affect metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

acridin-9-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVANEUDZNISLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063017
Record name Acridine, 9-hydrazino-
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Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3407-93-0
Record name 9-Hydrazinylacridine
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Record name Acridine, 9-hydrazino-
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Record name 9-Hydrazinoacridine
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Record name Acridine, 9-hydrazinyl-
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Record name Acridine, 9-hydrazino-
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Record name 3407-93-0
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Record name 9-HYDRAZINYLACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Have any 9-Hydrazinoacridine derivatives shown promising antitumor activity in preclinical models?

A: Yes, early studies on this compound derivatives revealed promising antitumor activity in mouse models. Specifically, compound 1 displayed efficacy against mouse S180 sarcoma and marginal activity against mouse U14 leukemia. [] Additionally, compound 6 demonstrated activity against solid hepatoma in mice. [] These findings highlight the potential of this compound derivatives as antitumor agents, warranting further exploration and development.

Q2: How does the structure of this compound influence its biological activity?

A: The structure of this compound derivatives significantly impacts their biological activity. For instance, attaching a benzaldehyde nitrogen mustard group to hydrazinoquinolines, this compound, and 1,2,3,4-tetrahydro-9-hydrazinoacridine resulted in compounds inactive against lymphocytic leukemia P388. [] This suggests that specific structural modifications are crucial for optimal antitumor activity and that structure-activity relationship (SAR) studies are essential for designing more potent and selective derivatives.

Q3: What spectroscopic techniques are used to characterize this compound derivatives?

A: Researchers employ various spectroscopic methods to characterize this compound derivatives, including Infrared (IR), Ultraviolet-Visible (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] These techniques provide valuable information about the compound's structure, including functional groups, electronic transitions, and proton and carbon environments, respectively. Combining these techniques enables comprehensive structural characterization and confirmation.

Q4: Does the tautomeric equilibrium of this compound affect its interactions with biological systems?

A: Yes, this compound can exist in both amino and imino tautomeric forms. Studies using NMR and Density Functional Theory (DFT) calculations have shown that the equilibrium between these forms is influenced by factors like substituents on the exocyclic nitrogen atom and solvent polarity. [] Since each tautomer possesses distinct electronic properties and geometries, this equilibrium likely influences the compound's interactions with biological targets, such as DNA and proteins, ultimately impacting its biological activity.

Q5: Beyond antitumor activity, have any other biological effects of this compound been reported?

A: Research on this compound derivatives extends beyond their antitumor potential. Studies have explored their interaction with bacteria, specifically Streptococcus faecalis. [] Results indicate that these compounds can affect the electrophoretic mobility of the bacteria, likely due to interactions with nucleic acids released from the cells. [] This highlights the broader biological activity of this compound derivatives and their potential applications in other fields, such as antibacterial research.

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